molecular formula C19H16BrN3O3S B2505546 N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide CAS No. 895112-59-1

N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide

Cat. No.: B2505546
CAS No.: 895112-59-1
M. Wt: 446.32
InChI Key: RKKJZZGIWZGVKF-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a bromophenyl group, a methoxyphenyl group, and a dihydropyrazinyl moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide typically involves multiple steps. One common approach is to start with the bromination of aniline to obtain 4-bromoaniline. This intermediate is then reacted with 4-methoxybenzaldehyde to form an imine, which is subsequently reduced to yield the corresponding amine. The amine is then reacted with 2-chloroacetyl chloride to form the acetamide derivative. Finally, the acetamide is coupled with 4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazine-2-thiol to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions: N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

Biological Activity

N-(4-bromophenyl)-2-{[4-(4-methoxyphenyl)-3-oxo-3,4-dihydropyrazin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and various biological activities, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound's molecular formula is C25H22BrN3O3S2C_{25}H_{22}BrN_3O_3S_2, with a molecular weight of 541.5 g/mol. It features a complex structure that includes bromophenyl and methoxyphenyl moieties, contributing to its biological activity.

PropertyValue
Molecular FormulaC25H22BrN3O3S2
Molecular Weight541.5 g/mol
IUPAC NameThis compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions where specific reagents are utilized to form the desired structure. The process generally includes the formation of the dihydropyrazine ring and subsequent substitution reactions to introduce the bromophenyl and methoxyphenyl groups.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives with similar scaffolds demonstrate effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example, compounds within the same class have shown promising results in inhibiting cancer cell proliferation in vitro. A notable study reported that derivatives with phenoxy-N-arylacetamide structures exhibited cytotoxic effects against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vivo studies have demonstrated that related compounds can significantly reduce inflammation markers in models of acute inflammation .

Case Studies

  • Antimicrobial Efficacy : A study conducted by Berest et al. (2011) tested various phenoxy-N-arylacetamides against pathogenic bacteria and found that certain modifications enhanced antibacterial activity significantly.
  • Anticancer Research : Rani et al. (2014) published findings on the anticancer properties of phenoxy-acetamides, indicating that the presence of specific substituents on the aromatic rings could lead to increased cytotoxicity in cancer cell lines.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[4-(4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16BrN3O3S/c1-26-16-8-6-15(7-9-16)23-11-10-21-18(19(23)25)27-12-17(24)22-14-4-2-13(20)3-5-14/h2-11H,12H2,1H3,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKKJZZGIWZGVKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC(=O)NC3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16BrN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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